molecular formula C11H16ClNO3S B3182709 N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide CAS No. 1176571-45-1

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide

Cat. No.: B3182709
CAS No.: 1176571-45-1
M. Wt: 277.77 g/mol
InChI Key: OWAZSCSWBPQHMU-LLVKDONJSA-N
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Description

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide is a fascinating compound that finds its relevance in various scientific and industrial fields. Its unique molecular structure, characterized by the presence of a chloro-substituted hydroxyethyl group and an ethylmethanesulfonamide moiety, allows it to participate in a variety of chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide typically involves multi-step organic reactions. One common synthetic route begins with the chlorination of an appropriate precursor to introduce the chloro group. This is followed by the nucleophilic substitution reaction to attach the hydroxyethyl moiety, and finally, the sulfonamide formation is achieved through the reaction with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrially, the production of this compound requires efficient and scalable methods. Catalysis plays a critical role in optimizing yields and purity. Using robust catalytic systems, reactions are conducted under controlled temperatures and pressures to ensure consistent and high-quality output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide can undergo oxidation reactions, often catalyzed by metal oxides or peroxides.

  • Reduction: : Selective reduction of the compound can alter the functional groups, typically involving hydrogenation in the presence of palladium or nickel catalysts.

  • Substitution: : Both nucleophilic and electrophilic substitutions are feasible, facilitated by reagents like alkyl halides or Grignard reagents under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Hydrogen gas, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, organometallic compounds.

Major Products

The products of these reactions vary widely depending on the reagents and conditions used. For instance, oxidation typically yields ketones or aldehydes, while reduction can lead to alcohols or hydrocarbons.

Scientific Research Applications

The utility of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide spans numerous fields:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its bioactive properties make it a candidate for studying enzyme inhibition and protein interactions.

  • Medicine: : Potential therapeutic applications arise from its ability to modulate biochemical pathways, offering a pathway for drug development.

  • Industry: : The compound's stability and reactivity make it valuable in manufacturing processes, such as the production of polymers and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. Its mechanism of action often involves the inhibition of enzymatic activity by binding to active sites or altering protein conformation. This binding can disrupt normal cellular functions, leading to desired therapeutic outcomes or industrial benefits.

Comparison with Similar Compounds

Unique Features and Similar Compounds

Compared to other compounds in its class, N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide stands out due to its specific structural features and resultant reactivity. Similar compounds include:

  • N-ethylmethanesulfonamide

  • 4-chlorophenylmethanesulfonamide

  • 1-hydroxyethylphenylsulfonamide

These compounds share some structural elements but differ in the presence and position of functional groups, affecting their chemical behavior and applications.

Properties

IUPAC Name

N-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]-N-ethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-3-13(17(2,15)16)10-6-4-9(5-7-10)11(14)8-12/h4-7,11,14H,3,8H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAZSCSWBPQHMU-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=C(C=C1)[C@@H](CCl)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
Reactant of Route 2
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
Reactant of Route 3
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
Reactant of Route 4
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
Reactant of Route 5
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide

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